molecular formula C14H11F3O5 B590013 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 764667-64-3

5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B590013
Key on ui cas rn: 764667-64-3
M. Wt: 316.232
InChI Key: COUGIGFQGFTRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969558B2

Procedure details

2,4,5-trifluorophenylacetic acid (30 g), tetrahydrofuran (360 mL), 1,1-carbonyl diimidazole (25.5 g) at about 50° C., and meldrums acid (22.7 g) are combined. The mixture is stirred for about five hours at the same temperature. The reaction mass is then cooled to about 30° C. Isopropyl acetate (180 mL) and water (180 mL) are added and stirred for about 30 minutes. The reaction mass is cooled to about 0° C. and pH is adjusted to about 2.4 using 36% aqueous hydrochloric acid. The organic layer is separated, washed with 0.1 N aqueous hydrochloric acid and distilled off completely. To the residue obtained, n-heptane (140 mL) and isopropyl acetate (70 mL) are charged at about 30° C. and stirred at about 0° C. for about 90 minutes. The separated solid is filtered and washed with a mixture of n-heptane (20 mL) and isopropyl acetate (10 mL). The wet cake is dried at about 50° C. for about 4 hours to afford the title compound. (Yield: 60.1%; purity by HPLC: 98.0%)
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyl diimidazole
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
140 mL
Type
solvent
Reaction Step Six
Quantity
360 mL
Type
solvent
Reaction Step Seven
Yield
60.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.[CH3:14][C:15]1([CH3:23])[O:22][C:20](=[O:21])[CH2:19][C:17](=[O:18])[O:16]1.C(OC(C)C)(=O)C.Cl>CCCCCCC.O.O1CCCC1>[OH:13][C:11](=[C:19]1[C:20](=[O:21])[O:22][C:15]([CH3:23])([CH3:14])[O:16][C:17]1=[O:18])[CH2:10][C:3]1[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)CC(=O)O
Step Two
Name
1,1-carbonyl diimidazole
Quantity
25.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
22.7 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Four
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
180 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
CCCCCCC
Step Seven
Name
Quantity
360 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for about five hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 50° C.
STIRRING
Type
STIRRING
Details
stirred for about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to about 0° C.
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with 0.1 N aqueous hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
distilled off completely
CUSTOM
Type
CUSTOM
Details
To the residue obtained
STIRRING
Type
STIRRING
Details
stirred at about 0° C. for about 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The separated solid is filtered
WASH
Type
WASH
Details
washed with a mixture of n-heptane (20 mL) and isopropyl acetate (10 mL)
CUSTOM
Type
CUSTOM
Details
The wet cake is dried at about 50° C. for about 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC(CC1=C(C=C(C(=C1)F)F)F)=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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